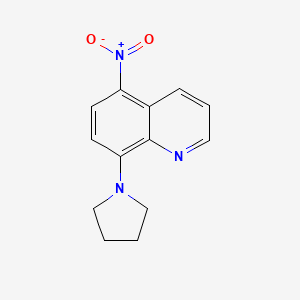

5-Nitro-8-(pyrrolidin-1-yl)quinoline

Description

Significance of Quinoline (B57606) Core in Diverse Chemical and Biological Systems

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in chemistry and biology. nih.govrsc.org Also known as 1-aza-naphthalene or benzo[b]pyridine, this nitrogen-containing nucleus is found in various natural products, most notably in the Cinchona alkaloids such as quinine (B1679958). ijresm.comresearchgate.net Its chemical properties, including its nature as a weak tertiary base that can form salts with acids and undergo both electrophilic and nucleophilic substitution reactions, make it a versatile building block for synthetic chemists. rsc.orgijresm.com

The significance of the quinoline core is most profoundly observed in its wide spectrum of biological activities. orientjchem.org Derivatives of quinoline have been extensively studied and developed as therapeutic agents, demonstrating efficacy in numerous areas. researchgate.net The range of pharmacological effects includes anti-malarial, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral activities. ijresm.comorientjchem.org This functional diversity stems from the ability to modify the quinoline ring at various positions, where the nature and location of substituents critically influence the molecule's biological function. nih.govresearchgate.net Beyond medicine, quinoline derivatives have also been utilized in materials science for creating conjugated molecules with desirable electronic and optoelectronic properties. ijresm.com

Evolution of Quinoline-Based Compound Research in Specialized Fields

The study of quinoline-based compounds has evolved significantly since quinoline was first isolated from coal tar in 1834. researchgate.net The initial landmark in its therapeutic history was the use of the natural alkaloid quinine for treating malaria. rsc.org This discovery catalyzed extensive research efforts to design and synthesize novel quinoline derivatives, leading to the development of crucial synthetic antimalarial drugs like chloroquine, pamaquine, and primaquine. researchgate.netrsc.org

Over the decades, the scope of quinoline research expanded into a multitude of specialized fields. In the mid-20th century, the discovery of fluoroquinolones, such as ciprofloxacin, marked a major advancement in antibacterial therapy. rsc.org Subsequently, the quinoline scaffold was identified as a key component in potent anticancer agents, including camptothecin (B557342) and its derivatives, which function by inhibiting critical enzymes involved in DNA replication. rsc.org

More recently, research has continued to uncover new applications. Bedaquiline, a diarylquinoline, has emerged as a vital drug for treating multidrug-resistant tuberculosis. rsc.org Furthermore, scientists have investigated quinoline derivatives for their potential against a range of viruses, including HIV, Zika, and Ebola. ijresm.comnih.gov The continuous development of innovative synthetic methodologies, from classic named reactions like the Skraup and Friedländer syntheses to modern green chemistry approaches, has enabled the creation of an immense library of quinoline compounds for biological screening and materials science applications. orientjchem.orgresearchgate.net

Contextualizing 5-Nitro-8-(pyrrolidin-1-yl)quinoline within Quinoline Chemistry

Within the vast landscape of quinoline chemistry, this compound emerges as a compound with a specific and deliberate substitution pattern. Its structure features a quinoline nucleus functionalized with a nitro group at the 5-position and a pyrrolidin-1-yl group at the 8-position. ontosight.ai Each of these substituents contributes to the molecule's unique chemical character and potential bioactivity.

The nitro group at the 5-position is a potent electron-withdrawing group, a feature often associated with significant biological effects. For instance, the related compound nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) is recognized for its antibacterial and anticancer properties, which are partly attributed to the nitro group's ability to undergo bioreductive activation. nih.gov

The substituent at the 8-position is also critical in defining the molecule's properties. The attachment of a pyrrolidin-1-yl group introduces a saturated, five-membered nitrogen heterocycle. This modification can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. Research has identified this compound as a potential inhibitor of certain enzymes and receptors, underscoring its relevance in drug discovery research. ontosight.ai The synthesis and study of such specifically substituted quinolines are central to the ongoing effort to develop new molecules with tailored functions for advanced chemical and biological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| ChEMBL ID | CHEMBL1408986 |

| Canonical SMILES | C1CCN(C1)C2=C3C(=CC(=C2)N(=O)=O)C=CN=C3 |

Data sourced from available chemical databases. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-8-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMERJCJHEOTUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385245 | |

| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294194-84-6 | |

| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Synthetic Pathways for 5 Nitro 8 Pyrrolidin 1 Yl Quinoline and Analogous Structures

Strategies for Quinoline (B57606) Core Construction and Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its creation and modification. researchgate.netnih.gov

Classical and Contemporary Quinoline Synthesis Approaches

The construction of the fundamental quinoline ring system can be achieved through several classical, century-old reactions that remain relevant due to their reliability and access to a wide range of substituted anilines. tandfonline.comresearchgate.net More recent, contemporary methods often provide milder reaction conditions and novel pathways for substitution.

Classical Methods: These methods typically involve the cyclization of aniline (B41778) derivatives with a three-carbon component to form the pyridine (B92270) ring portion of the quinoline system.

| Synthesis Method | Reactants | General Product |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). researchgate.net | Substituted quinolines. The position of substituents depends on the starting aniline. tandfonline.com |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compounds, and an acid catalyst. tandfonline.com | Quinolines with substituents on the pyridine half of the ring system. researchgate.net |

| Combes Synthesis | Aniline and a β-diketone, catalyzed by acid. tandfonline.com | Yields 2,4-substituted quinolines. |

| Friedländer Annulation | An o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate). tandfonline.commdpi.com | A highly versatile method for producing substituted quinolines. mdpi.com |

Contemporary Approaches: Modern synthetic chemistry has introduced new catalytic systems that offer greater efficiency and functional group tolerance. Transition-metal-catalyzed reactions, particularly those involving C-H activation, have become powerful tools for building the quinoline core and for its subsequent functionalization. rsc.orgrsc.orgorganic-chemistry.org These methods can create quinoline derivatives from different precursors under often milder conditions than classical syntheses.

Regioselective Functionalization of the Quinoline Nucleus

Achieving regioselectivity—the ability to introduce a functional group at a specific position—is paramount in multi-step synthesis. The electronic nature of the quinoline ring system governs its reactivity. The pyridine ring is electron-deficient, while the benzene (B151609) ring is comparatively electron-rich.

Under strong acidic conditions, such as those used for nitration, the nitrogen atom of the pyridine ring becomes protonated, forming a quinolinium cation. stackexchange.compjsir.org This positively charged species strongly deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions. stackexchange.compjsir.org

Conversely, nucleophilic substitution is favored on the electron-deficient pyridine ring, typically at the C2 and C4 positions. stackexchange.com

Modern synthetic strategies, such as transition metal-catalyzed C-H functionalization, have revolutionized the selective modification of the quinoline nucleus. mdpi.comnih.gov These methods can override the inherent reactivity of the ring system by using directing groups to guide a catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access, including the C8 position. rsc.org

Introduction of Nitro and Pyrrolidine (B122466) Moieties

The synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline requires the specific and controlled introduction of two distinct functional groups onto the quinoline core. A plausible and efficient synthetic pathway involves the nitration of an 8-substituted quinoline followed by nucleophilic substitution with pyrrolidine.

Nitration Reactions in Quinoline Systems

The introduction of a nitro group (–NO2) onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. stackexchange.com

As previously noted, the nitration of unsubstituted quinoline proceeds via the quinolinium ion, directing the incoming electrophile (the nitronium ion, NO2+) to the benzene ring. This reaction generally produces a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.comgoogle.com The separation of these isomers can be challenging but is a necessary step if starting from quinoline itself. google.com

A more regioselective approach involves the nitration of a pre-functionalized quinoline. For instance, starting with an 8-substituted quinoline, such as 8-chloroquinoline (B1195068) or 8-hydroxyquinoline (B1678124), can direct the nitration to the C5 position due to the directing effects of the existing substituent. For example, the synthesis of 7-methyl-8-nitroquinoline (B1293703) is achieved by the direct nitration of 7-methylquinoline. brieflands.com Similarly, 5-hydroxy-8-nitroquinoline can be synthesized, indicating the viability of nitrating a substituted quinoline ring. nih.gov

Table: Examples of Quinoline Nitration

| Substrate | Reaction Conditions | Major Products | Reference |

| Quinoline | HNO₃, H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline (~1:1 ratio) | stackexchange.com |

| 7-Methylquinoline | HNO₃, H₂SO₄ | 7-Methyl-8-nitroquinoline | brieflands.com |

| 8-Hydroxyquinoline | - | 5-Hydroxy-8-nitroquinoline | nih.gov |

Amination Reactions and Pyrrolidine Incorporation

The introduction of the pyrrolidine group at the C8 position is most effectively accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction requires a good leaving group at the target position (such as a halide) and is significantly accelerated by the presence of strong electron-withdrawing groups on the aromatic ring.

In a well-designed synthesis for this compound, the nitro group at C5 plays a crucial role. By strongly withdrawing electron density, it activates the C8 position, making the attached leaving group (e.g., a chlorine atom in 8-chloro-5-nitroquinoline) highly susceptible to displacement by a nucleophile like pyrrolidine. The synthesis of various pyrrolidine-containing compounds often relies on such amination strategies. nih.govorganic-chemistry.org

The general reaction is as follows: 8-Halo-5-nitroquinoline + Pyrrolidine → this compound + HX

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org In the context of quinoline chemistry, this reaction provides a pathway to introduce an aminoalkyl group.

For example, quinolines with an active hydrogen, such as 8-hydroxyquinoline, can undergo a Mannich reaction. The reaction of 8-hydroxyquinoline with formaldehyde and a secondary amine (like pyrrolidine) would introduce a pyrrolidinomethyl group onto the ring, typically at the C7 position, adjacent to the hydroxyl group. nih.gov

While this reaction does not directly yield 8-(pyrrolidin-1-yl)quinoline, it is a key strategy for synthesizing analogous structures and functionalized quinoline derivatives. tsijournals.complos.org The resulting Mannich bases can be valuable intermediates for further synthetic transformations.

Nucleophilic Displacement of Aromatic Hydrogen for Amine Introduction

The direct introduction of an amine group onto an aromatic ring by displacing a hydrogen atom is a powerful, though challenging, synthetic transformation. In the context of electron-deficient systems like nitroquinolines, this can be achieved through a mechanism known as Vicarious Nucleophilic Substitution of Hydrogen (VNS).

Research Findings

The VNS reaction is a specific type of Nucleophilic Aromatic Substitution of Hydrogen (SNArH) that is particularly effective for nitro-activated aromatic compounds. mdpi.com The nitro group strongly activates the quinoline ring towards nucleophilic attack, making the hydrogen atoms at the ortho (position 6) and para (position 8, relative to the N1 atom, but ortho to the nitro group) positions susceptible to substitution. mdpi.comiust.ac.ir This process involves the addition of a nucleophile to the electron-deficient ring to form a negatively charged intermediate, known as a σH adduct or Meisenheimer complex. mdpi.com Subsequent elimination of a leaving group from the nucleophile (in VNS) or oxidation of the intermediate leads to the substituted product. researchgate.net

Research into the amination of nitroquinolines via VNS has demonstrated its feasibility. For instance, studies have shown that bulky amine nucleophiles like 9H-carbazole can be introduced onto the nitroquinoline skeleton, preferentially at the C7 position in 8-nitroquinoline. mdpi.com The regiochemistry of this substitution is highly dependent on the steric bulk of the incoming nucleophile. mdpi.com

While the direct VNS reaction of 5-nitroquinoline with pyrrolidine to form this compound is mechanistically plausible, a more common and often synthetically more straightforward approach involves a two-step sequence: halogenation followed by nucleophilic aromatic substitution (SNAr). This pathway typically provides higher yields and better regiochemical control.

A representative SNAr pathway would proceed as follows:

Synthesis of an 8-substituted quinoline: Starting with a commercially available precursor like 8-fluoroquinoline (B1294397).

Nitration: The 8-fluoroquinoline is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to produce 5-nitro-8-fluoroquinoline. prepchem.com

Nucleophilic Substitution: The resulting 5-nitro-8-fluoroquinoline is then treated with pyrrolidine. The highly activated fluorine atom at the C-8 position is readily displaced by the pyrrolidine nucleophile to yield the final product, this compound.

The table below summarizes reaction conditions for the synthesis of the key intermediate, 5-nitro-8-fluoro-quinoline.

Table 1: Synthesis of 5-Nitro-8-fluoro-quinoline via Nitration

| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-fluoroquinoline | Nitric acid, Sulfuric acid | -5 to 0, then Room Temp. | 5 | ~63% (based on 12g product from 16g starting material) | prepchem.com |

This table is interactive. Click on the headers to sort the data.

Synthetic Optimization and Green Chemistry Considerations in this compound Synthesis

Optimizing the synthesis of complex molecules like this compound involves maximizing yield, minimizing byproducts, and simplifying purification. Concurrently, the principles of green chemistry are increasingly being applied to make these synthetic routes more environmentally sustainable. researchgate.net

Synthetic Optimization

Optimization efforts for quinoline synthesis often focus on reaction conditions. For the SNAr step involving pyrrolidine, key parameters to optimize would include:

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typical, but their environmental impact necessitates exploring alternatives.

Temperature: Higher temperatures generally accelerate the reaction but can also lead to side reactions. Finding the optimal temperature is crucial for maximizing yield and purity.

Base: The presence of a non-nucleophilic base may be required to scavenge the HF produced during the substitution, driving the reaction to completion.

Discovery and optimization campaigns for other quinolinone derivatives have shown that careful modulation of reagents and conditions can significantly improve outcomes, including in vivo properties for medicinal chemistry applications. acs.org

Green Chemistry Considerations

Traditional quinoline syntheses, such as the Skraup or Friedländer methods, often employ harsh conditions, strong acids, and hazardous solvents. tandfonline.comijpsjournal.com Modern approaches seek to mitigate these issues. tandfonline.com

Green Solvents: The use of water, ethanol, or ethanol-water mixtures as solvents is a key green strategy. tandfonline.com These solvents are non-toxic, readily available, and biodegradable. For instance, one-pot three-component condensations have been successfully performed in an ethanol-water mixture to produce highly substituted quinolines. tandfonline.com

Alternative Catalysts: Replacing traditional acid catalysts with more benign alternatives like formic acid or L-proline aligns with green chemistry principles. researchgate.netijpsjournal.com The use of recoverable and reusable catalysts, such as magnetic nanoparticles, further enhances the environmental profile of the synthesis. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.gov It often leads to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. researchgate.net

The table below contrasts traditional and green approaches for key transformations in quinoline synthesis.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Synthesis

| Transformation Step | Traditional Method | Green Alternative | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Ring Formation (e.g., Friedländer) | High temperature, strong acid/base catalyst | Microwave irradiation, L-proline catalyst | Faster reaction, higher yield, milder conditions | researchgate.net |

| Solvent Usage | Chlorinated solvents, DMF, DMSO | Water, Ethanol, Deep Eutectic Solvents (DES) | Reduced toxicity, biodegradable, renewable sources | tandfonline.comtandfonline.com |

| Catalysis | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable nano-catalysts (e.g., TiO₂-NPs), formic acid | Catalyst recovery, reduced waste, milder conditions | tandfonline.comijpsjournal.com |

This table is interactive. Click on the headers to sort the data.

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Nitro 8 Pyrrolidin 1 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra are used to identify the different types of hydrogen and carbon atoms in the molecule and their respective chemical environments. The electron-withdrawing nitro group at the C-5 position and the electron-donating pyrrolidinyl group at the C-8 position exert significant and predictable electronic effects on the chemical shifts of the quinoline (B57606) ring's protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline core and the eight protons of the pyrrolidine (B122466) ring. The protons on the quinoline ring (H-2, H-3, H-4, H-6, and H-7) will appear in the aromatic region, with their shifts influenced by the substituents. The strong deshielding effect of the nitro group would cause the H-4 and H-6 signals to shift downfield. Conversely, the electron-donating nature of the pyrrolidinyl nitrogen would shield the adjacent H-7 proton, shifting it upfield relative to unsubstituted quinoline. The pyrrolidine protons would appear as two distinct multiplets in the aliphatic region.

The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the structure. The carbons directly attached to the nitrogen atoms (C-8, and the α-carbons of the pyrrolidine ring) and the nitro group (C-5) will show characteristic shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: Data is predicted based on analogous structures and substituent effects in a typical deuterated solvent like CDCl₃.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | 8.8 - 9.0 (dd) | 148 - 150 |

| C-3 | 7.4 - 7.6 (dd) | 122 - 124 |

| C-4 | 8.6 - 8.8 (d) | 132 - 134 |

| C-4a | - | 128 - 130 |

| C-5 | - | 140 - 142 |

| C-6 | 8.0 - 8.2 (d) | 118 - 120 |

| C-7 | 6.8 - 7.0 (d) | 108 - 110 |

| C-8 | - | 150 - 152 |

| C-8a | - | 145 - 147 |

| Pyrrolidine C-α (2') | 3.4 - 3.6 (m) | 52 - 54 |

| Pyrrolidine C-β (3') | 2.0 - 2.2 (m) | 25 - 27 |

While 1D NMR provides positional information, 2D NMR experiments are essential for confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm the connectivity between H-2, H-3, and H-4 in the pyridine (B92270) part of the quinoline ring, and the coupling between H-6 and H-7 in the benzene (B151609) part. It would also show the couplings within the pyrrolidine ring's methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to, allowing for unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it measures the m/z to several decimal places, allowing for the determination of the exact molecular formula.

For 5-Nitro-8-(pyrrolidin-1-yl)quinoline, the molecular formula is C₁₃H₁₃N₃O₂. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺. The precise measurement of this ion's mass would differentiate it from any other combination of atoms with the same nominal mass. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further corroborate the structure, with expected losses of the nitro group (NO₂) and fragments from the pyrrolidine ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Information Gained |

| Molecular Formula | C₁₃H₁₃N₃O₂ | Elemental composition |

| Nominal Mass | 243 g/mol | Integer molecular weight |

| Calculated Exact Mass | 243.1008 | High-precision mass for formula confirmation |

| Primary Ion (ESI+) | m/z 244.1086 | [M+H]⁺ ion for HRMS validation |

| Key Fragment Ion 1 | m/z 198.1029 | Loss of NO₂ ([M+H - 46]⁺) |

| Key Fragment Ion 2 | m/z 170.0713 | Loss of NO₂ and C₂H₄ ([M+H - 46 - 28]⁺) |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency range. For this compound, FTIR would confirm the key structural components.

Interactive Data Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Confirmed |

| Aromatic C-H Stretch | 3050 - 3150 | Quinoline C-H bonds |

| Aliphatic C-H Stretch | 2850 - 2970 | Pyrrolidine CH₂ groups |

| Asymmetric NO₂ Stretch | 1520 - 1550 | Nitro group |

| Symmetric NO₂ Stretch | 1340 - 1370 | Nitro group |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Quinoline ring system |

| Aromatic C-N Stretch | 1300 - 1350 | C₈-N (pyrrolidinyl) bond |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of structure by mapping electron density to generate a model of the molecule with accurate bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for:

Absolute Confirmation of Connectivity: Verifying the substitution pattern on the quinoline ring without ambiguity.

Geometric Parameters: Measuring the exact C-N and N-O bond lengths of the nitro group and the geometry of the pyrrolidine ring.

Conformational Analysis: Determining the dihedral angle between the plane of the quinoline ring and the pyrrolidine ring. Due to steric hindrance from the hydrogen at C-7, the pyrrolidine ring is not expected to be coplanar with the quinoline system.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking of the quinoline rings or other non-covalent interactions.

Electronic Absorption Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The extended π-system of the quinoline ring absorbs strongly in the UV region.

The structure of this compound is notable for containing a strong electron-donating group (the pyrrolidinyl amine) and a strong electron-withdrawing group (the nitro group) attached to the same π-system. This "push-pull" configuration is known to create a strong intramolecular charge-transfer (ICT) band. This ICT transition requires less energy than the typical π-π* transitions of the parent quinoline chromophore, resulting in a significant bathochromic (red) shift of the longest wavelength absorption maximum (λ_max) into the visible part of the spectrum. nih.gov This would impart a distinct color (likely yellow or orange) to the compound. The position of the λ_max can be sensitive to solvent polarity.

Interactive Data Table: Predicted Electronic Absorption Data

| Transition Type | Predicted λ_max (in Ethanol) | Chromophore |

| π → π | ~250 - 270 nm | Quinoline ring system |

| π → π | ~340 - 360 nm | Extended quinoline conjugation |

| Intramolecular Charge-Transfer (ICT) | ~400 - 450 nm | Donor-Acceptor system (Push-Pull) |

Computational and Theoretical Investigations of 5 Nitro 8 Pyrrolidin 1 Yl Quinoline

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity. For the purpose of this analysis, we will refer to studies conducted on the parent compound, 5-nitroquinoline (B147367) (5NQ), as a model to understand the properties of the quinoline (B57606) core in the target molecule. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-nitroquinoline, DFT calculations, such as those using the B3LYP method with a 6-311++G(d,p) basis set, have been used to determine its equilibrium geometrical parameters. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these studies. Natural Bond Orbital (NBO) analysis, for instance, can be used to calculate the distribution of electron density and the charges on individual atoms. nih.gov In 5-nitroquinoline, the nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution across the quinoline ring system. The introduction of a pyrrolidinyl group at the 8-position, being an electron-donating group, would be expected to further modulate this electronic landscape, creating a push-pull electronic effect across the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. nih.gov

For the parent 5-nitroquinoline, DFT calculations have been performed to determine the energies of these frontier orbitals. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the electron-withdrawing nitro group tends to lower the energies of both the HOMO and LUMO, while the electron-donating pyrrolidinyl group in 5-Nitro-8-(pyrrolidin-1-yl)quinoline would be expected to raise the HOMO energy, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoline, thereby influencing its reactivity profile.

Table 1: Frontier Molecular Orbital Energies for 5-Nitroquinoline Note: This data is for the parent compound 5-nitroquinoline and serves as an illustrative example.

| Parameter | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

(Specific energy values from DFT calculations on 5-nitroquinoline would be inserted here based on relevant literature) nih.gov

Electrostatic Potential Mapping and Chemical Descriptor Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating a region rich in electrons. Conversely, positive potential might be observed around the hydrogen atoms of the quinoline and pyrrolidine (B122466) rings.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in comparing the reactivity of different molecules and understanding their chemical behavior.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. rsc.org

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand. nih.gov

For this compound, one might expect the nitro group to act as a hydrogen bond acceptor, while the quinoline ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The pyrrolidine ring could also contribute to hydrophobic interactions. Visualizing these interactions helps in understanding the structural basis of the ligand's activity and can guide the design of new derivatives with improved potency and selectivity. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape, stability of different conformers, and interactions with its biological environment, such as a target protein or a lipid bilayer.

Recent advancements in MD simulation methodologies, often coupled with machine learning algorithms, have made it possible to simulate complex biological systems, including entire viral envelopes. nih.gov These simulations provide a detailed view of the dynamic nature of molecules, which is crucial for understanding their function. nih.gov In the context of this compound, an MD simulation would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a specific ionic strength.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS.

Simulation Run: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion.

Analysis: The resulting trajectories are analyzed to understand the conformational dynamics of the molecule. This includes identifying stable conformations, the flexibility of different parts of the molecule (e.g., the pyrrolidine ring), and the time scales of conformational changes.

The insights gained from MD simulations are critical for understanding how this compound might bind to a biological target. For instance, the simulations can reveal the dominant conformations of the molecule in solution, which can then be used for docking studies to predict its binding mode and affinity.

A hypothetical analysis of the conformational flexibility of the pyrrolidine ring in this compound might yield data such as that presented in the interactive table below.

| Dihedral Angle (degrees) | Population (%) |

| -40 to -20 | 15 |

| -20 to 0 | 35 |

| 0 to 20 | 30 |

| 20 to 40 | 20 |

This table represents a hypothetical distribution of the C-N-C-C dihedral angle of the pyrrolidine ring, indicating its preferred conformations.

Pharmacophore Modeling for Activity Feature Identification

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would highlight the key features responsible for its potential activity.

The process of generating a pharmacophore model typically involves:

Ligand-Based or Structure-Based Approach: If a set of active molecules with a similar mechanism of action is known, a ligand-based approach can be used to identify common chemical features. If the three-dimensional structure of the biological target is available, a structure-based approach can be employed to determine the key interaction points between the ligand and the target.

Feature Identification: Common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, these would include the aromatic quinoline ring system, the nitro group as a potential hydrogen bond acceptor, and the pyrrolidine ring as a hydrophobic feature.

Model Generation and Validation: A pharmacophore model is generated based on the identified features. This model is then validated by its ability to distinguish between known active and inactive compounds.

A pharmacophore model for this compound and its analogs could reveal a common set of features essential for their biological activity. This information is invaluable for designing new, more potent derivatives and for virtual screening of compound libraries to find new hits.

A hypothetical pharmacophore model for a series of quinoline derivatives might identify the following essential features:

| Pharmacophoric Feature | Geometric Constraint (Å) |

| Aromatic Ring (AR1) | Center at (x1, y1, z1) |

| Hydrogen Bond Acceptor (HBA1) | 2.5 - 3.5 from AR1 center |

| Hydrophobic Group (HYD1) | 4.0 - 5.5 from AR1 center |

| Hydrogen Bond Acceptor (HBA2) | 6.0 - 7.5 from HBA1 |

This table illustrates a hypothetical pharmacophore model with defined features and their spatial relationships, which could guide the design of new active compounds.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. nih.govresearchgate.net For this compound, a QSAR study would aim to build a predictive model for its biological activity based on its structural and physicochemical properties, known as molecular descriptors.

The development of a QSAR model typically involves several steps:

Data Set Collection: A dataset of compounds with known biological activities is required. For a study involving this compound, this would include a series of its analogs with experimentally determined activities.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the model is then rigorously validated using internal and external validation techniques. researchgate.net

QSAR models can provide valuable insights into the structure-activity relationships of a series of compounds. For example, a QSAR model for quinoline derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent at a particular position and negatively correlated with its steric bulk. This information can guide the synthesis of new derivatives with improved activity.

A hypothetical QSAR equation for a series of quinoline derivatives could be:

pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * (presence of H-bond donor) + 3.2

This equation suggests that higher lipophilicity (logP) and the presence of a hydrogen bond donor are beneficial for activity, while a higher molecular weight (MW) is detrimental.

| Compound | logP | Molecular Weight | H-bond Donor | Predicted pIC₅₀ |

| Analog 1 | 2.5 | 250 | 1 | 5.45 |

| Analog 2 | 3.0 | 260 | 0 | 4.50 |

| Analog 3 | 2.8 | 255 | 1 | 5.60 |

| This compound | 2.7 | 243.26 | 0 | 4.79 |

This interactive table shows hypothetical data used to build a QSAR model and the predicted activity for this compound based on the model.

Structure Activity Relationship Sar Studies of 5 Nitro 8 Pyrrolidin 1 Yl Quinoline Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of 5-nitro-8-(pyrrolidin-1-yl)quinoline derivatives is intricately linked to their molecular architecture. Modifications at three key positions—the quinoline (B57606) ring, the pyrrolidine (B122466) ring, and the nitro group—can profoundly influence the compound's interaction with biological targets.

The quinoline nucleus serves as the foundational scaffold, and substitutions on this ring system are a key determinant of biological activity. stackexchange.com Electrophilic substitution reactions on the quinoline ring, such as nitration, predominantly occur at the 5- and 8-positions. nih.gov The presence of the electron-withdrawing nitro group at position 5 significantly influences the electronic properties of the entire ring system. who.int

Studies on quinoline-5,8-quinones, which share a related structural motif, have shown that modifications at the C2, C3, or C4 positions are tolerated, offering additional sites for structural diversification to improve biological profiles. nih.gov For example, substitutions at the C3-position in one small series were found to be slightly superior to those at the C2-position for inhibiting the Cdc25B enzyme. nih.gov

Table 1: Influence of Quinoline Ring Substitution on Biological Activity of Related Quinolone Derivatives

This table presents data on related quinolone structures to infer potential SAR trends for the this compound scaffold.

| Compound | N1-Substituent | C5-Substituent | C7-Substituent | C8-Substituent | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |

|---|---|---|---|---|---|

| A | Cyclopropyl | H | 3-amino-1-pyrrolidinyl | F | 0.05 |

| B | Cyclopropyl | NH₂ | 3-amino-1-pyrrolidinyl | F | 0.025 |

| C | 2,4-difluorophenyl | H | 1-piperazinyl | F | 0.2 |

| D | 2,4-difluorophenyl | NH₂ | 1-piperazinyl | F | 0.05 |

Data synthesized from studies on 5-substituted quinolones, highlighting that a C5-amino group can enhance potency, an effect that is also dependent on the N1-substituent. nih.gov

The 8-(pyrrolidin-1-yl) moiety plays a critical role, likely influencing the compound's physicochemical properties such as lipophilicity and its ability to form hydrogen bonds, which in turn affects target binding and pharmacokinetic properties. While specific SAR studies on modifications to the pyrrolidine ring of this compound are not extensively documented in the reviewed literature, principles from related structures can be applied.

For example, in the development of quinolone antibacterials, the introduction of a 3-aminopyrrolidinyl side chain at the C7 position has been a successful strategy to enhance antibacterial potency. nih.gov Further SAR studies on a pyrrolidine pentamine scaffold identified as an inhibitor of an aminoglycoside resistance enzyme showed that modifications at various positions on the pyrrolidine ring had varied effects on inhibitory activity, demonstrating the potential for optimization. nih.gov Truncations to the scaffold, however, resulted in a loss of activity. nih.gov This suggests that the integrity and substitution pattern of the pyrrolidine ring are crucial for biological function. For this compound, it can be inferred that introducing small polar or non-polar substituents on the pyrrolidine ring could fine-tune the molecule's interaction with its biological target.

Table 2: Inferred Impact of Pyrrolidine Ring Modification on Biological Activity

This table is hypothetical, based on general SAR principles, as specific data for this compound derivatives with modified pyrrolidine rings was not available in the search results.

| Compound | Pyrrolidine Ring Modification | Expected Impact on Lipophilicity | Potential Change in Biological Activity |

|---|---|---|---|

| Parent | Unsubstituted | Baseline | Reference Activity |

| Derivative E | 3-hydroxy | Decrease | May improve solubility and hydrogen bonding |

| Derivative F | 3-fluoro | Slight Increase | May enhance binding affinity through halogen bonding |

The nitro group at the 5-position is a dominant feature of the molecule, profoundly influencing its biological activity. As a strong electron-withdrawing group, it activates the quinoline ring system and can participate in crucial interactions with biological targets. who.int The presence and position of a nitro group are known to be critical for the activity of many bioactive compounds. nih.gov

In some contexts, the nitro group is essential for potency. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) was identified as the most potent cytotoxic agent among several 8-hydroxyquinoline (B1678124) analogs against cancer cell lines. nih.gov Its activity is linked to the chelation of metal ions like iron and zinc, which can disrupt biological processes such as biofilm formation in bacteria. nih.gov The nitro group can also increase the polarity of a molecule, which can be advantageous for pharmacological applications. researchgate.net

Conversely, in other cases, the addition of a nitro group can reduce activity. A study comparing 8-methoxyquinoline (B1362559) and 5-nitro-8-methoxyquinoline found that the non-nitrated compound exhibited stronger antibacterial and antifungal activities. mdpi.com This highlights that the role of the nitro group is context-dependent and relies on the specific biological target and mechanism of action. Often, the nitro group acts as a pro-drug feature; its enzymatic reduction within cells can produce toxic intermediates like nitroso and superoxide (B77818) species that are responsible for the ultimate therapeutic effect. nih.gov

Table 3: Comparison of Biological Activity of Nitro-Substituted vs. Non-Nitro-Substituted Quinolines

| Compound | Biological Activity Measured | Result |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial activity (MIC) vs. Gram-positive bacteria | 3.44–13.78 µM stackexchange.com |

| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Antimicrobial activity (MIC) vs. A. hydrophila | 5.26 µM stackexchange.com |

| 8-Methoxyquinoline | Antibacterial activity vs. Bacillus subtilis | Strong Inhibition mdpi.com |

Correlations between Physicochemical Parameters and Biological Response

The biological response of this compound derivatives is governed by a complex interplay of their physicochemical properties. Key parameters such as lipophilicity (logP), electronic effects (pKa), and steric factors dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their affinity for the target site.

Electronic properties, largely dictated by the electron-withdrawing nitro group and the electron-donating amino group at position 8, are also crucial. These substituents modulate the electron density across the quinoline ring system, affecting its ability to participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with the biological target. who.int Studies on quinone-based compounds have demonstrated a strong relationship between their structure, physicochemical properties, and enzymatic activity. nih.gov

Rational Design Principles Derived from SAR for Enhanced Biological Efficacy

The SAR data gathered for this compound and related structures provides a foundation for the rational design of new derivatives with improved potency and selectivity. nih.gov Key principles include:

Retention of Core Scaffolds: The 5-nitro-8-aminoquinoline core appears to be a privileged scaffold for certain biological activities. The nitro group at position 5 and the amino-based substituent at position 8 are likely essential pharmacophoric features.

Fine-Tuning the 8-Position Substituent: While the pyrrolidine ring is a good starting point, exploring other cyclic and acyclic amines at the 8-position could optimize interactions with the target. Modifications on the pyrrolidine ring itself, such as introducing small polar groups (e.g., hydroxyl) or bioisosteric replacements, could enhance potency and modulate physicochemical properties. nih.gov

Strategic Substitution on the Quinoline Ring: While the 5-nitro and 8-amino positions seem critical, judicious substitution at other positions on the quinoline ring (e.g., C2, C4, C6, C7) could be explored. Based on SAR of related quinolones, small alkyl or halogen substituents could be introduced to probe for additional beneficial interactions, but this must be done cautiously as substitutions can also lead to a loss of activity. nih.govnih.gov

Hybrid Molecule Approach: A common and effective strategy in drug design is the creation of hybrid molecules that covalently link two or more pharmacophores. nih.gov The this compound scaffold could be linked to other known bioactive moieties to create dual-action agents or to improve targeting. For example, linking it to a pyrimidine (B1678525) moiety has proven effective for enhancing the antimalarial activity of 4-aminoquinolines.

By systematically applying these design principles, medicinal chemists can navigate the chemical space around the this compound core to develop next-generation therapeutic agents with superior efficacy and safety profiles.

Mechanistic and Biological Activity Studies of 5 Nitro 8 Pyrrolidin 1 Yl Quinoline in Pre Clinical Models

Mechanisms of Biological Action

The multifaceted mechanisms of action for nitro-quinoline derivatives involve interactions with metal ions, redox cycling, DNA damage, and the modulation of critical cellular pathways. These activities collectively contribute to their observed efficacy in various pre-clinical models.

The quinoline (B57606) scaffold, particularly the 8-substituted variants, is well-known for its capacity as a monoprotic bidentate chelating agent. The nitrogen atom in the quinoline ring and a donor atom at the C8 position can form stable complexes with a range of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). nih.govnih.gov This chelation is not merely sequestration but can lead to significant biological consequences.

For instance, the activity of the closely related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is enhanced by the presence of copper. nih.gov While nitroxoline (B368727) itself does not act as a zinc ionophore, its ability to interact with metal ions is crucial to its biological effects. nih.govnih.gov The formation of metal-ligand complexes can alter the lipophilicity of the compound, facilitating its entry into cells and subsequent interference with metal-dependent enzymes and signaling pathways. nih.gov This interaction with essential metal ions is a key aspect of the anticancer and antimicrobial properties observed in this class of compounds. nih.gov

The inclusion of a nitro group at the 5-position significantly influences the compound's electronic properties and introduces a potential for bioreductive activation. nih.gov Nitroaromatic compounds are known to undergo enzymatic reduction, particularly under hypoxic conditions prevalent in solid tumors, to form highly reactive species such as nitro radical anions. This process can alter the compound's mechanism of action compared to non-nitrated analogs. nih.gov

Studies on 5-nitraquine, a 5-nitroquinoline (B147367) derivative, have shown it acts as a bioreductive agent. nih.gov This bioreductive activation can lead to the generation of cytotoxic species that are more potent in the low-oxygen environment of cancer cells, offering a degree of selectivity. This redox cycling capability is a critical component of the compound's potential as a hypoxia-selective agent. nih.govnih.gov

Quinoline-based compounds have been shown to exert biological effects through direct interaction with DNA. biorxiv.org Certain derivatives can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govbiorxiv.org This physical interaction can disrupt DNA replication and transcription and inhibit the function of DNA-processing enzymes like DNA methyltransferases. biorxiv.org

Structural studies have revealed that some quinoline analogs intercalate into the minor groove of DNA, leading to significant conformational changes in the DNA structure and displacing enzymes bound to it. biorxiv.org This mechanism can trigger a cellular DNA damage response, often mediated by the tumor suppressor protein p53. biorxiv.org Furthermore, under hypoxic conditions, bioreductive activation of nitroquinolines can lead to the formation of covalent DNA monoadducts, further contributing to cytotoxicity. nih.gov

A prominent mechanism of action for quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). The 5-nitro derivative, 8-hydroxy-5-nitroquinoline, has been demonstrated to significantly increase intracellular ROS levels. nih.gov This effect can be further potentiated by the presence of metal ions like copper, suggesting a link between metal chelation and ROS production. nih.gov

Quinoline derivatives are potent modulators of multiple cellular signaling pathways that are fundamental to cancer cell proliferation and survival. ekb.egnih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer quinolines. Nitroxoline has been shown to induce apoptosis in glioma and prostate cancer cells via the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.govoup.com Other derivatives trigger apoptosis by altering the balance of pro- and anti-apoptotic proteins, such as increasing the expression of Bax while decreasing Bcl-2 levels. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another key antitumor mechanism. Nitroxoline induces G1/G0 phase arrest in glioma and prostate cancer cells. nih.govnih.govoup.com This is achieved by inhibiting the cyclin D1-Rb-Cdc25A axis, which prevents cells from transitioning from the G1 to the S phase. nih.gov Other quinoline analogs can induce arrest at the G2/M phase by inhibiting tubulin polymerization. nih.govresearchgate.net

Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Nitroxoline has been identified as an anti-angiogenic agent, a property that contributes to its in vivo antitumor activity. nih.gov This effect is often linked to the inhibition of specific enzymes like methionine aminopeptidase-2 (MetAP2).

Cell Migration: The ability of quinoline compounds to inhibit cell migration and invasion is crucial for preventing metastasis. ekb.egmdpi.com Nitroxoline has been observed to inhibit the invasion of glioblastoma cells in vitro. nih.govoup.com This effect can be mediated through various mechanisms, including the inhibition of tubulin polymerization, which is essential for cell motility, or the downregulation of genes associated with metastasis, such as Lumican. nih.govmdpi.com

Pre-Clinical Efficacy Evaluation in In Vitro and Non-Human In Vivo Models

The biological mechanisms of quinoline derivatives translate into significant efficacy in various pre-clinical models, demonstrating their potential as therapeutic candidates.

A wide range of quinoline derivatives have demonstrated potent cytotoxic and antiproliferative effects against numerous human cancer cell lines, including those that are multidrug-resistant. The 5-nitro derivative nitroxoline was found to be the most toxic among several analogs tested, with IC₅₀ values 5-10 times lower than the well-studied compound clioquinol. nih.gov These compounds have shown efficacy against cancers of the prostate, brain (glioma), breast, and cervix, as well as leukemia. nih.govnih.govnih.gov

Interactive Table: In Vitro Activity of Representative Quinoline Derivatives

The promising in vitro results have been substantiated in several non-human in vivo models. In a genetically engineered mouse model of glioma, treatment with nitroxoline effectively halted tumor growth over a 14-day period, whereas tumors in the control group doubled in size. nih.govoup.com Histological analysis confirmed a significant increase in apoptotic cells within the tumors of treated mice. nih.gov

In a different context, a related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), was evaluated in a transgenic mouse model of Huntington's disease. nih.gov Administration of APQ led to improved motor function and a reduction in neuropathological symptoms, demonstrating that compounds from this class can cross the blood-brain barrier and exert therapeutic effects within the central nervous system. nih.gov However, not all derivatives show in vivo success; 5-nitraquine was found to be inactive as a radiosensitizer in a mouse tumor model, likely due to rapid metabolism and toxicity. nih.gov These findings underscore the importance of specific structural features for in vivo efficacy and a favorable pharmacokinetic profile.

Antifungal Activity Against Phytopathogenic and Human Fungi

There is no specific information available in the reviewed literature regarding the antifungal activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. However, studies on other substituted quinolines have demonstrated antifungal properties. For instance, various 5- and 7-substituted 2-methyl-8-quinolinols, including those with nitro groups, have been tested against a range of fungi such as Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.govnih.gov The antifungal potential of the quinoline scaffold is well-documented, with various derivatives showing efficacy against both human and plant pathogenic fungi. nih.govnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Direct studies detailing the antibacterial activity of this compound were not found in the available literature. However, the quinoline core is a well-established pharmacophore in antibacterial agents. Nitroxoline (8-hydroxy-5-nitroquinoline), a related compound, has demonstrated a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. nih.govbiorxiv.org It is known to act as a metallophore, disrupting metal homeostasis in bacterial cells, and can affect the integrity of the bacterial outer membrane. nih.gov Furthermore, quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antimalarial Activity in Parasite Strains and Rodent Models

Specific antimalarial studies on this compound are not present in the reviewed scientific literature. The 8-aminoquinoline (B160924) scaffold is a cornerstone of several antimalarial drugs. Research into novel 5-aryl-8-aminoquinoline derivatives has shown potency against Plasmodium falciparum strains, including those resistant to chloroquine. nih.gov These studies often assess activity in various parasite strains and in rodent models, such as mice infected with Plasmodium berghei, to determine therapeutic potential. nih.gov The quinoline core is central to many antimalarial compounds, which often function by interfering with the parasite's detoxification of heme. nih.gov

Antileishmanial Activity

There is no specific data on the antileishmanial activity of this compound. However, research into other nitroquinoline derivatives has identified promising leads. A study on a series of nitrated 2-substituted-quinolines identified 2-hydroxy-8-nitroquinoline as a potent hit against Leishmania donovani promastigotes and intracellular amastigotes. nih.gov This suggests that the 8-nitroquinoline (B147351) scaffold could be a valuable starting point for the development of new antileishmanial agents. Compounds from the quinoline class, such as sitamaquine (B1681683) (an 8-aminoquinoline), have been investigated for their potential against various Leishmania species. nih.gov

Antitubercular Activity

No specific studies on the antitubercular activity of this compound were identified. The broader class of nitro-aromatic compounds has been a source of potent antitubercular agents. For example, 5-nitrofuran-based compounds have shown promising activity against Mycobacterium tuberculosis H37Rv strain. nih.gov The presence of nitro groups is often crucial for the activation of these compounds by mycobacterial enzymes. nih.gov While quinoline derivatives are known to possess antitubercular properties, specific data for the requested compound is lacking.

Anticancer Activity in Chemosensitive and Multidrug Resistant Cell Lines

While direct studies on this compound are not available, research on a closely related compound, a 5-nitro-8-hydroxyquinoline-proline hybrid , provides insight into potential anticancer effects. This hybrid has been tested against chemosensitive and multidrug-resistant (MDR) human cancer cell lines. mdpi.comnih.gov The ligand and its rhodium(III) complex demonstrated enhanced cytotoxicity against the resistant MES-SA/Dx5 (uterine sarcoma) and Colo320 (colon adenocarcinoma) cell lines compared to their chemosensitive counterparts. nih.gov

Another related compound, Nitroxoline (8-hydroxy-5-nitroquinoline) , has been shown to exhibit anticancer activity in various cancer models, including cholangiocarcinoma. dovepress.com Studies have indicated that nitroxoline can inhibit the oncogenic transcription factor FoxM1 and its downstream targets, leading to reduced cancer cell migration and proliferation. dovepress.com Furthermore, nitroxoline has been identified as being more cytotoxic to human cancer cell lines than other halogenated 8-hydroxyquinolines, with its activity being enhanced by copper. nih.gov

Table of Anticancer Activity for a Related 5-Nitro-8-Hydroxyquinoline-Proline Hybrid

| Cell Line | Type | Resistance Status | IC₅₀ (µM) of Ligand | IC₅₀ (µM) of Rh(III) Complex |

| MES-SA | Uterine Sarcoma | Chemosensitive | >50 | 14.7 ± 1.1 |

| MES-SA/Dx5 | Uterine Sarcoma | Multidrug Resistant | 29.4 ± 2.5 | 5.8 ± 0.5 |

| Colo205 | Colon Adenocarcinoma | Chemosensitive | 42.1 ± 3.3 | 21.4 ± 1.9 |

| Colo320 | Colon Adenocarcinoma | Multidrug Resistant | 24.5 ± 2.1 | 11.2 ± 1.0 |

| Data derived from a study on a 5-nitro-8-hydroxyquinoline-proline hybrid and its metal complexes. mdpi.comnih.gov |

Emerging Research Directions and Future Perspectives for 5 Nitro 8 Pyrrolidin 1 Yl Quinoline

Exploration of Novel Biological Targets and Therapeutic Areas

The foundational quinoline (B57606) structure is a versatile pharmacophore, with derivatives demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govtandfonline.comrsc.org For 5-Nitro-8-(pyrrolidin-1-yl)quinoline, current research is aimed at identifying novel biological targets and expanding its therapeutic applications beyond the established activities of the quinoline class.

One promising area of exploration is in oncology. While some quinoline derivatives are known anticancer agents, the specific interactions of the 5-nitro and 8-(pyrrolidin-1-yl) substitutions are of particular interest. For instance, a study on a related compound, a 5-nitro-8-hydroxyquinoline-proline hybrid, demonstrated its potential in targeting multidrug-resistant cancer cells. mdpi.com This suggests that this compound could be investigated for similar activity against resistant cancer cell lines. The nitro group, in particular, has been shown to enhance the cytotoxic effects of 8-hydroxyquinoline (B1678124) derivatives against cancer cells. nih.govnih.gov

Furthermore, the neuroprotective potential of quinoline derivatives is another active area of research. researchgate.net Some quinoline-based compounds are being explored for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The ability of the quinoline scaffold to interact with various receptors and enzymes in the central nervous system makes it a candidate for developing new treatments for a range of neurological disorders. researchgate.net Future studies may focus on evaluating this compound for its ability to modulate neural pathways and protect against neuronal damage.

The antibacterial activity of quinolines is well-documented, and research into new derivatives continues in the face of growing antibiotic resistance. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 8-position of the quinoline ring can significantly influence antimycobacterial activity. nih.gov Specifically, derivatives with a pyrrolidine (B122466) substitution at C-7 have shown potent activity, suggesting that the pyrrolidin-1-yl group in this compound could contribute to significant antibacterial properties. nih.gov

Development of Advanced Delivery Systems for Research Applications

A key challenge in translating promising compounds from the laboratory to clinical applications is ensuring their effective delivery to the target site. For this compound, the development of advanced delivery systems is crucial for enhancing its bioavailability, stability, and therapeutic efficacy in research settings.

Liposomes and Lipid Nanoparticles:

Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic compounds, making them an ideal delivery system for many drugs. nih.govyoutube.com They can protect the encapsulated compound from degradation and facilitate its transport across biological membranes. nih.gov For a compound like this compound, which may have limited aqueous solubility, encapsulation in liposomes or lipid nanoparticles could significantly improve its delivery in preclinical studies. researchgate.netgithub.io Research is ongoing to optimize liposomal formulations to enhance drug loading, stability, and targeted delivery. nih.gov

Polymeric Nanoparticles:

Biodegradable polymeric nanoparticles offer another promising avenue for the delivery of quinoline derivatives. These systems can be engineered to control the release of the encapsulated compound, providing sustained therapeutic concentrations over time. nih.gov The surface of these nanoparticles can also be modified with targeting ligands to direct them to specific cells or tissues, thereby increasing efficacy and reducing potential side effects.

| Delivery System | Potential Advantages for this compound |

| Liposomes | Encapsulation of both hydrophilic and hydrophobic moieties, biocompatibility, protection from degradation. nih.govyoutube.com |

| Lipid Nanoparticles | Improved stability compared to liposomes, potential for enhanced oral bioavailability. researchgate.netgithub.io |

| Polymeric Nanoparticles | Controlled and sustained release, surface modification for targeted delivery. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.net These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the identification and optimization of promising drug candidates.

For this compound, AI and ML can be employed in several ways:

Predicting Biological Activity: Machine learning models can be trained on existing data for quinoline derivatives to predict the potential biological targets and therapeutic activities of this compound. researchgate.net This can help to prioritize experimental studies and focus resources on the most promising applications.

Optimizing Compound Structure: By analyzing structure-activity relationships, AI algorithms can suggest modifications to the this compound structure to enhance its potency, selectivity, and drug-like properties. mdpi.com This in-silico optimization can significantly reduce the time and cost associated with synthesizing and testing new derivatives.

Virtual Screening: AI-powered virtual screening can be used to screen large libraries of compounds to identify those with similar properties to this compound or to find other molecules that may act synergistically with it.

Comparative Studies with Other Quinoline Derivatives to Elucidate Core Scaffold Versatility

To fully understand the therapeutic potential of this compound, it is essential to conduct comparative studies with other quinoline derivatives. Such studies can help to elucidate the versatility of the quinoline core scaffold and the specific contributions of the 5-nitro and 8-(pyrrolidin-1-yl) substituents to its biological activity.

Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the substituents at various positions on the quinoline ring and evaluating the resulting changes in biological activity, researchers can build a comprehensive understanding of how different functional groups influence the compound's properties. nih.govnih.gov For example, comparing this compound with its analogues, such as 5-nitro-8-(piperidin-1-yl)quinoline (B177488) or compounds with different substituents at the 5- and 8-positions, can provide valuable insights. sigmaaldrich.com

| Quinoline Derivative | Key Substituent(s) | Known/Potential Biological Activity |

| This compound | 5-Nitro, 8-(pyrrolidin-1-yl) | Potential anticancer, antibacterial, neuroprotective |

| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | 5-Nitro, 8-Hydroxy | Anticancer, antibacterial. nih.govnih.govresearchgate.net |

| 8-substituted quinoline-3-carboxylic acids | Varied 8-substituents | Antibacterial. acs.org |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 5-Chloro, 7-Iodo, 8-Hydroxy | Anticancer. nih.govnih.gov |

These comparative studies will not only highlight the unique properties of this compound but also contribute to a broader understanding of the quinoline scaffold as a privileged structure in medicinal chemistry. mdpi.com

Potential as Chemical Probes for Biological System Investigations

Beyond its therapeutic potential, this compound may also serve as a valuable tool for investigating biological systems. The intrinsic properties of the quinoline ring system, particularly its fluorescence, make it an attractive scaffold for the development of chemical probes.

Quinoline derivatives have been successfully developed as fluorescent probes for various applications, including the detection of metal ions and the imaging of biological processes. nih.gov The photophysical properties of these probes can be fine-tuned by modifying the substituents on the quinoline ring. nih.gov The presence of the nitro group, an electron-withdrawing group, and the pyrrolidin-1-yl group, an electron-donating group, in this compound could potentially give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with environmentally sensitive fluorescence.

Future research could explore the development of this compound and its analogues as:

Fluorescent probes: To visualize specific organelles or biomolecules within cells.

Sensors: For the detection of specific analytes in biological samples.

Imaging agents: For in vivo imaging of biological processes in animal models.

The development of such chemical probes would not only provide valuable tools for basic research but could also open up new avenues for diagnostic applications.

Q & A

Q. What synthetic strategies are effective for preparing 5-Nitro-8-(pyrrolidin-1-yl)quinoline?

- Methodological Answer : A two-step approach is recommended: (i) Nitration of 8-hydroxyquinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group. (ii) Nucleophilic substitution of the 8-position with pyrrolidine using DABCO as a base catalyst in DMF at 80–90°C for 12–24 hours. Optimize reaction time and temperature to minimize byproducts like over-nitrated species. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton splitting patterns in DMSO-d₆ (e.g., quinoline protons at δ 8.5–9.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm).

- FT-IR : Confirm the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are standard protocols for evaluating the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via UV-Vis spectroscopy at 24-hour intervals. Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitro-group reactivity during functionalization?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., nitro reduction vs. ring substitution).

- DFT Calculations : Model transition states for nitro-group reactions in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol) to explain solvent-dependent outcomes .

Q. What strategies address discrepancies in crystallinity data for salt forms of the compound?

- Methodological Answer : Synthesize hydrochloride or phosphate salts and characterize using:

- XRPD : Compare diffraction patterns to identify polymorphs.

- TGA/DSC : Analyze thermal stability (decomposition onset) and melting points. For inconsistent results, vary crystallization solvents (e.g., ethanol vs. acetonitrile) and cooling rates .

Q. How to design experiments to probe the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity (KD) in real-time.

- Molecular Docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis studies to validate critical residues .

Q. What advanced purification techniques mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- High-Pressure Liquid Chromatography (HPLC) : Employ preparative HPLC with a phenyl-hexyl column for high-resolution separation.

- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., THF/water) to isolate pure polymorphs. Monitor via in-situ Raman spectroscopy .

Data Analysis & Optimization

Q. How to statistically optimize reaction conditions for maximum yield?